5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one
Overview
Description
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the indole nucleus .
Scientific Research Applications
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s unique structure allows it to engage in various biochemical interactions, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one: Another indole derivative with significant biological activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one stands out due to its combination of the indole and thiazole rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-2-5-18-13(20)11(21-14(18)16)10-8-6-7(15)3-4-9(8)17-12(10)19/h2-4,6,16,20H,1,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCKAEBMYAXBCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=N)C2=C3C=C(C=CC3=NC2=O)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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